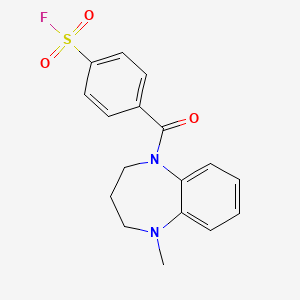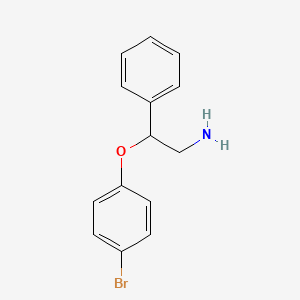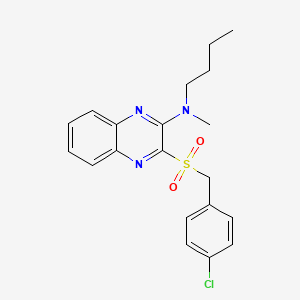
N-butyl-3-((4-chlorobenzyl)sulfonyl)-N-methylquinoxalin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-3-((4-chlorobenzyl)sulfonyl)-N-methylquinoxalin-2-amine, also known as NBQX, is a quinoxaline derivative that is commonly used in scientific research as a selective antagonist for AMPA receptors. AMPA receptors are glutamate-gated ion channels that are involved in fast synaptic transmission in the central nervous system. NBQX has been shown to be a potent and selective antagonist for AMPA receptors, making it a valuable tool for studying their function.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Iodine-Catalyzed C-N Bond Formation : Gupta, Deshmukh, and Jain (2017) discussed a metal-free cross-dehydrogenative coupling between quinoxalinones and amines, yielding 3-aminoquinoxalinones. This method provides practical access to pharmaceutically active 3-aminoquinoxalinone derivatives, indicating potential applications in drug synthesis and pharmaceutical research (Gupta, Deshmukh, & Jain, 2017).
Novel Nanosized N-Sulfonated Catalyst : Goli-Jolodar, Shirini, and Seddighi (2016) introduced a new nano-sized N-sulfonic acid used for synthesizing hexahydroquinolines. This catalyst demonstrated efficiency and reusability, suggesting its utility in creating quinoxaline derivatives (Goli-Jolodar, Shirini, & Seddighi, 2016).
Cascade Synthesis of 3-Arylsulfonylquinolines : Zhang et al. (2016) developed a method for synthesizing 3-arylsulfonylquinoline derivatives, essential in pharmaceutical drugs, through a tert-butyl hydroperoxide mediated cycloaddition. This process is a straightforward route to form a C-S bond and quinoline ring in one step, highlighting its significance in synthesizing complex molecular structures (Zhang et al., 2016).
Applications in Drug Development and Organic Chemistry
Enantioselective Epoxidation Catalysis : Zhang, Loebach, Wilson, and Jacobsen (1990) explored the use of sulfonyl groups in catalyzing enantioselective epoxidation of unfunctionalized olefins. This study reveals the potential application of sulfonyl groups in asymmetric synthesis, crucial for drug development (Zhang, Loebach, Wilson, & Jacobsen, 1990).
Green Synthesis of Tetrasubstituted Imidazoles : Davoodnia, Heravi, Safavi-Rad, and Tavakoli-Hoseini (2010) utilized a Brønsted acidic ionic liquid as a catalyst for synthesizing tetrasubstituted imidazoles. This solvent-free method underscores the environmental aspect of chemical synthesis, contributing to greener chemistry practices (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Versatile Intermediates for Asymmetric Synthesis of Amines : Ellman, Owens, and Tang (2002) focused on N-tert-butanesulfinyl imines as intermediates for asymmetric amine synthesis. This methodology is vital for synthesizing a wide range of enantioenriched amines, indicating its importance in creating asymmetric compounds for pharmaceutical applications (Ellman, Owens, & Tang, 2002).
Eigenschaften
IUPAC Name |
N-butyl-3-[(4-chlorophenyl)methylsulfonyl]-N-methylquinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-3-4-13-24(2)19-20(23-18-8-6-5-7-17(18)22-19)27(25,26)14-15-9-11-16(21)12-10-15/h5-12H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIXEFFLIYJDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC2=CC=CC=C2N=C1S(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-((4-chlorobenzyl)sulfonyl)-N-methylquinoxalin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Diazaspiro[3.5]nonan-1-one](/img/structure/B2690384.png)
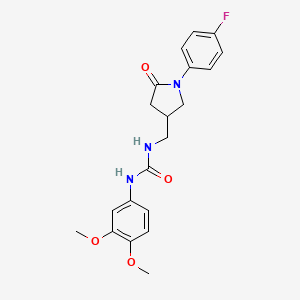


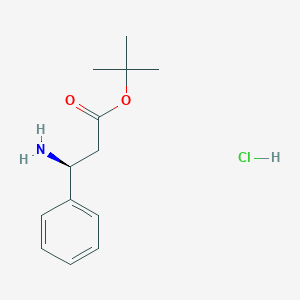

![3-[(5-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2690398.png)
![3-(2-Methoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2690399.png)
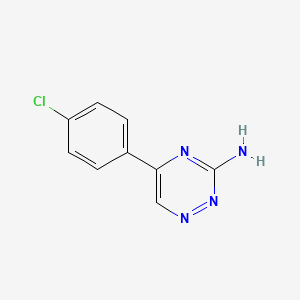

![N-(2,4-dimethylphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2690402.png)
![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2690403.png)
